2,4-bis(3,5-diphenylphenyl)-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine
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Overview
Description
2-(9,9’-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a spirobi[fluorene] core, which is a rigid, three-dimensional structure that provides stability and enhances its electronic properties. The presence of the triazine ring and terphenyl groups further contributes to its functionality, making it a valuable compound in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9’-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-1,3,5-triazine typically involves multiple steps, starting with the preparation of the spirobi[fluorene] core. This can be achieved through a series of condensation reactions, often using reagents such as fluorene and appropriate catalysts. The triazine ring is then introduced through cyclization reactions, and the terphenyl groups are added via cross-coupling reactions, such as Suzuki or Stille coupling .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(9,9’-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of hydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium for cross-coupling reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
2-(9,9’-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-1,3,5-triazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 2-(9,9’-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure and electronic properties enable it to interact with various biomolecules and cellular components. In electronic applications, its unique structure allows for efficient charge transport and light emission, making it suitable for use in OLEDs and other devices .
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobi[9H-fluoren]-2-amine: A related compound with similar structural features but different functional groups.
9,9’-Spirobifluorene: Known for its use in organic electronics and similar structural properties.
Uniqueness
2-(9,9’-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-1,3,5-triazine stands out due to its combination of the spirobi[fluorene] core, triazine ring, and terphenyl groups, which provide a unique set of properties. Its stability, electronic characteristics, and versatility in various applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2,4-bis(3,5-diphenylphenyl)-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H41N3/c1-5-19-42(20-6-1)47-35-48(43-21-7-2-8-22-43)38-51(37-47)62-65-61(66-63(67-62)52-39-49(44-23-9-3-10-24-44)36-50(40-52)45-25-11-4-12-26-45)46-33-34-56-55-29-15-18-32-59(55)64(60(56)41-46)57-30-16-13-27-53(57)54-28-14-17-31-58(54)64/h1-41H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCFSFDAHQLFAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=NC(=NC(=N3)C4=CC5=C(C=C4)C6=CC=CC=C6C57C8=CC=CC=C8C9=CC=CC=C79)C1=CC(=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H41N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124708 |
Source
|
Record name | 2-(9,9′-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1′:3′,1′′-terphenyl]-5′-yl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601124708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
852.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233200-52-6 |
Source
|
Record name | 2-(9,9′-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1′:3′,1′′-terphenyl]-5′-yl)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233200-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(9,9′-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1′:3′,1′′-terphenyl]-5′-yl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601124708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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